(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-N-(2-cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-17-11(7-8-15-17)5-6-12(18)16-13(2,9-14)10-19-3/h5-8H,4,10H2,1-3H3,(H,16,18)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRGUKGYDKDWLO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=CC(=O)NC(C)(COC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/C(=O)NC(C)(COC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realm of anti-inflammatory and anticancer effects. The following sections detail specific activities and findings.
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in vitro.
Table 1: Inflammatory Marker Reduction
| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| This compound | 45 | 50 |
| Control | 10 | 15 |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In a series of assays against various cancer cell lines, it displayed cytotoxic effects, particularly against breast and lung cancer cells.
Case Study: Cytotoxicity Assay
In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with the compound resulted in:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
These results suggest that the compound may inhibit cell proliferation through apoptosis induction.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it is believed to interfere with NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines and oncogenes.
4. Structure-Activity Relationship (SAR)
Further studies on similar compounds have established a structure–activity relationship that highlights the importance of the cyano group and the pyrazole moiety in enhancing biological activity. Modifications to these functional groups can significantly alter efficacy.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of cyano with hydroxyl | Decreased anti-inflammatory activity |
| Substitution on pyrazole ring | Increased cytotoxicity |
Q & A
Q. What are the standard synthetic routes for (E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.
- Step 2 : Introduction of the ethyl group at the pyrazole C2 position using alkylation reagents like ethyl iodide in the presence of a base (e.g., K₂CO₃).
- Step 3 : Enamide formation via a condensation reaction between the pyrazole-propene intermediate and 2-cyano-1-methoxypropan-2-amine, catalyzed by coupling agents such as EDC/HOBt. Critical parameters include temperature control (0–60°C), solvent selection (e.g., DMF or THF), and purification via column chromatography .
Q. How is the structural identity and purity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to verify proton environments and carbon frameworks. For example, the E-configuration of the enamide is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection at λ = 254 nm, ensuring ≥95% purity .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane. Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms.
- Data Contradictions : If twinning or disorder occurs, employ the TWIN/BASF commands in SHELXL or use OLEX2 for alternative space group assignments. Validate with R-factor convergence (<5%) .
Q. How can computational modeling predict the compound's electronic properties and reactivity?
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess conformational stability.
- Reactivity Insights : Identify nucleophilic/electrophilic sites using Fukui indices .
Q. How should researchers address contradictions in spectroscopic and crystallographic data?
- Case Example : If NMR suggests a planar enamide conformation but XRD shows slight torsion, perform variable-temperature NMR to probe dynamic effects.
- Validation : Cross-check with IR spectroscopy (amide I band ~1650 cm⁻¹) and compare with DFT-predicted vibrational modes. Replicate crystallization under varying conditions (e.g., solvent polarity) to isolate polymorphs .
Q. What mechanistic studies are applicable for elucidating its reaction pathways?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in hydrolysis or cycloadditions.
- Trapping Intermediates : Employ quench-flow techniques with stabilizing agents (e.g., TEMPO for radical intermediates).
- In Situ Monitoring : Use Raman spectroscopy or LC-MS to track intermediate formation .
Q. How is the compound's bioactivity profile assessed in vitro?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK293) at 10 µM for 24 hours.
- Cytotoxicity : Use MTT assays on normal (e.g., NIH/3T3) and cancerous (e.g., HeLa) cell lines .
Q. What biophysical techniques characterize target binding interactions?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., GPCRs) on a CM5 chip and measure binding kinetics (kₐₙ/kₒff).
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for structural biology insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
